
10Alpha-Hydroxy Naltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10Alpha-Hydroxy Naltrexone (CAS: 2397651-97-5) is a derivative of naltrexone, a non-selective opioid receptor antagonist. Its chemical structure is defined as 17-(cyclopropylmethyl)-4,5α-epoxy-3,10α,14-trihydroxymorphinan-6-one, featuring a hydroxyl group at the 10α position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10Alpha-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method is the catalytic enantioselective Sharpless dihydroxylation, which introduces the stereogenic centers necessary for the compound . The process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by the reduction of the intermediate with sodium bisulfite.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the hydroxyl group and prevent degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: 10Alpha-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to naltrexone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 10-keto naltrexone.
Reduction: Reversion to naltrexone.
Substitution: Formation of 10-halogenated naltrexone derivatives.
Scientific Research Applications
2.1. Treatment of Autoimmune Diseases
Recent studies have indicated that naltrexone and its derivatives can be effective in managing autoimmune diseases such as Crohn's disease and multiple sclerosis. For instance:
- Crohn's Disease : A clinical trial involving low-dose naltrexone showed significant improvement in disease activity scores among patients with moderate to severe Crohn's disease. Approximately 25% of those treated achieved clinical remission, and 67% experienced a notable reduction in symptoms after 12 weeks of therapy .
- Multiple Sclerosis : Research suggests that naltrexone may help reduce spasticity and improve overall quality of life in multiple sclerosis patients by modulating immune function and reducing pro-inflammatory cytokines .
2.2. Chronic Pain Management
10Alpha-Hydroxy Naltrexone has been explored for its analgesic properties in chronic pain conditions. Its ability to block opioid receptors may provide a non-addictive alternative for pain relief:
- A study on patients with fibromyalgia indicated that low-dose naltrexone led to significant reductions in pain scores and improved quality of life metrics .
- Additionally, it has shown promise in treating complex regional pain syndrome (CRPS), where traditional opioid therapies often fail due to tolerance and side effects .
2.3. Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of naltrexone derivatives:
- Cognitive Function : A study found that naltrexone could improve learning and memory by enhancing synaptic plasticity through increased expression of AMPA receptors in the hippocampus . This suggests potential applications for cognitive impairments associated with neurodegenerative diseases.
- Long COVID : Emerging research indicates that low-dose naltrexone may alleviate symptoms associated with long COVID, including cognitive dysfunction, fatigue, and sleep disturbances, thus enhancing recovery outcomes .
3.1. Case Study: Crohn's Disease Remission
A randomized controlled trial evaluated the efficacy of this compound in patients with Crohn's disease. The results demonstrated that:
- Patients receiving the treatment showed a statistically significant improvement in clinical disease activity index scores compared to placebo (p = 0.009).
- Endoscopic evaluations indicated mucosal healing in 48% of treated patients versus 36% in the placebo group .
3.2. Case Study: Fibromyalgia Management
In a cohort study focusing on fibromyalgia patients treated with low-dose naltrexone:
- Pain scores decreased significantly after eight weeks of treatment.
- Quality of life assessments revealed improved physical functioning and reduced fatigue levels among participants .
Data Tables
Application Area | Study Type | Key Findings |
---|---|---|
Autoimmune Diseases | Randomized Controlled Trial | 25% remission in Crohn's disease patients |
Chronic Pain Management | Cohort Study | Significant reduction in fibromyalgia pain scores |
Neuroprotection | Observational Study | Improved cognitive function post-low dose treatment |
Mechanism of Action
10Alpha-Hydroxy Naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and reduces cravings for alcohol. The compound acts as a competitive antagonist, preventing endogenous opioids from activating the receptor . The hydroxyl group at the 10-alpha position may enhance its binding affinity and selectivity for the receptor .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Naltrexone
Structural Differences :
- Naltrexone lacks the 10α-hydroxyl group present in 10Alpha-Hydroxy Naltrexone.
Functional Comparison :
- Receptor Affinity : Naltrexone antagonizes μ-, κ-, and δ-opioid receptors with high affinity. Its metabolite, 6β-naltrexol, retains antagonistic activity but with reduced potency in precipitating withdrawal in morphine-dependent mice .
- Pharmacokinetics : Oral naltrexone has a bioavailability of 5–40%, with a half-life of 4–13 hours .
Clinical Use :
- FDA-approved for AUD and opioid dependence.
Table 1 : Naltrexone vs. This compound
Parameter | Naltrexone | This compound (Inferred) |
---|---|---|
Bioavailability | 5–40% (oral) | Not reported (likely similar) |
Half-Life | 4–13 hours | Unknown |
Withdrawal Potency (Mice) | High | Undocumented |
6β-Naltrexol
Structural Differences :
- Hydroxylation at the 6β position instead of 10α.
Functional Comparison :
- Potency : In morphine-naïve mice, 6β-naltrexol and naltrexone show similar μ-opioid receptor antagonism. However, in morphine-dependent mice, naltrexone is 10–100× more potent in precipitating withdrawal, suggesting differences in blood-brain barrier penetration or receptor binding kinetics .
Relevance to this compound :
- The 10α-hydroxyl group may similarly alter blood-brain barrier permeability compared to 6β-naltrexol.
Nalmefene
Structural Differences :
- Nalmefene has a methylene group replacing the cyclopropylmethyl group in naltrexone.
Functional Comparison :
- Clinical Use : Approved for reducing alcohol consumption (vs. naltrexone’s indication for maintaining abstinence) .
- Pharmacodynamics : Both are opioid antagonists, but nalmefene’s phase III trials lacked active comparators, complicating direct efficacy comparisons .
Naloxone
Structural Differences :
- Shorter duration of action due to rapid metabolism.
Functional Comparison :
- Bioavailability: Naloxone has <2% oral bioavailability, necessitating intravenous or intranasal administration .
- Receptor Binding: Like naltrexone, naloxone is a non-selective antagonist but with faster onset and shorter half-life.
Methylnaltrexone
Structural Differences :
- Quaternary ammonium group limits central nervous system (CNS) penetration.
Functional Comparison :
Pharmacodynamic and Pharmacokinetic Trends
- Hydroxylation Effects : Addition of hydroxyl groups (e.g., 6β or 10α) reduces CNS penetration and alters withdrawal precipitation potency .
- Structural Analogs : Derivatives like this compound may exhibit modified metabolic stability or receptor binding kinetics compared to parent compounds .
Table 2 : Comparative Receptor Antagonism
Research Implications and Gaps
- Limited data exist on this compound’s pharmacokinetics, receptor binding, or clinical efficacy.
- Preclinical studies comparing hydroxylated derivatives (e.g., 6β-naltrexol vs. 10α-hydroxy) could clarify structure-activity relationships .
Biological Activity
10Alpha-Hydroxy Naltrexone is a derivative of Naltrexone, an opioid antagonist primarily used for the treatment of opioid dependence and alcohol use disorder. This compound exhibits unique biological activities that differentiate it from its parent compound. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by relevant research findings and case studies.
This compound functions primarily as an antagonist at the mu-opioid receptor (MOR), similar to Naltrexone. However, it has shown a distinct profile in modulating neurotransmitter systems related to learning and memory. Research indicates that both Naltrexone and its derivatives can influence AMPA receptor trafficking, which is crucial for synaptic plasticity and learning processes.
- Opioid Receptor Interaction : this compound binds to MOR, kappa (KOR), and delta (DOR) receptors but predominantly exhibits antagonistic properties. This interaction leads to the inhibition of opioid effects, which is beneficial in preventing relapse in opioid-dependent individuals .
- Neurotransmitter Modulation : Studies have demonstrated that exposure to Naltrexone increases the surface expression of GluA1 subunits of AMPA receptors in hippocampal neurons. This suggests that this compound may enhance synaptic transmission and plasticity through similar mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : Like Naltrexone, this compound is well absorbed but undergoes significant first-pass metabolism. Oral bioavailability estimates are between 5% to 40% .
- Metabolism : The compound is metabolized in the liver to active metabolites, including 6-beta-Naltrexol, which contributes to its therapeutic effects. The half-life of these metabolites allows for prolonged action beyond the immediate effects of the parent compound .
Research Findings
Several studies have explored the biological activity of this compound:
- Learning and Memory : A study highlighted that chronic administration of Naltrexone improved learning outcomes in mice by enhancing GluA1 phosphorylation in the hippocampus. This effect was not replicated in MOR knockout mice, indicating that the mechanism is receptor-specific .
- Clinical Trials : Clinical data on Naltrexone's efficacy in treating substance use disorders suggest that derivatives like this compound could offer enhanced therapeutic benefits due to their unique pharmacological profiles. For instance, a meta-analysis indicated significant reductions in cravings and relapse rates among patients treated with extended-release formulations of Naltrexone .
Case Studies
- Opioid Dependence Treatment :
- Alcohol Use Disorder :
Data Table: Comparison of Biological Activities
Compound | Mechanism of Action | Effect on Learning | Opioid Receptor Interaction | Clinical Use |
---|---|---|---|---|
Naltrexone | MOR antagonist | Improves learning | Strong | Opioid dependence |
This compound | MOR antagonist | Potentially enhances | Moderate | Opioid dependence; research ongoing |
Q & A
Q. Basic: What analytical methods are recommended for identifying and quantifying 10Alpha-Hydroxy Naltrexone in pharmaceutical formulations?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound and distinguishing it from related impurities (e.g., 10-ketonaltrexone). Key steps include:
- Column Selection : Use a C18 reverse-phase column.
- Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode.
- Relative Response Factors (RRFs) : Apply RRFs for impurities (e.g., 0.43 for 10-ketonaltrexone) to adjust peak areas during quantification .
- Validation : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH guidelines.
Q. Basic: What synthetic pathways are reported for this compound, and what are their key challenges?
Methodological Answer:
Synthesis typically involves hydroxylation of naltrexone at the 10α position. Challenges include:
- Stereochemical Control : Use chiral catalysts or enzymatic methods to ensure α-configuration.
- Purification : Employ flash chromatography or preparative HPLC to isolate the product from diastereomers (e.g., 10β-hydroxy derivatives).
- Yield Optimization : Reaction conditions (e.g., temperature, pH) must balance stereoselectivity and degradation risks. Reference standards (e.g., naltrexone hydrochloride, CAS 16676-29-2) are critical for structural validation .
Q. Advanced: How can researchers resolve contradictory findings in preclinical studies on this compound’s efficacy?
Methodological Answer:
Contradictions in efficacy data require:
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan or R) to assess heterogeneity via I² statistics. Adjust for confounding variables (e.g., dose, animal strain) .
- Sensitivity Analysis : Exclude low-quality studies (e.g., those without blinding) to evaluate robustness .
- Mechanistic Validation : Confirm receptor binding profiles (e.g., μ-opioid receptor antagonism) using radioligand assays to rule off-target effects .
Q. Advanced: What in vitro and in vivo models are appropriate for studying this compound’s modulation of opioid receptors?
Methodological Answer:
- In Vitro :
- In Vivo :
Q. Basic: How should researchers assess the stability of this compound under various storage conditions?
Methodological Answer:
Conduct forced degradation studies:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify oxidation byproducts (e.g., 10-ketonaltrexone) .
- Humidity Testing : Store at 75% relative humidity and track hydrolysis using mass spectrometry.
Q. Advanced: How can pharmacokinetic (PK) modeling improve dosing strategies for this compound?
Methodological Answer:
- Compartmental Modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) from plasma concentration-time data.
- Covariate Analysis : Incorporate body weight, renal function, and cytochrome P450 status (e.g., CYP3A4 activity) to personalize dosing .
- Monte Carlo Simulations : Predict optimal dosing intervals to maintain therapeutic plasma levels (>95% receptor occupancy) .
Q. Basic: What quality control criteria are critical for this compound in clinical trial materials?
Methodological Answer:
- Impurity Limits : Ensure individual impurities ≤ 0.5% and total impurities ≤ 1.5% via HPLC .
- Residual Solvents : Test for Class 2 solvents (e.g., methanol) using gas chromatography (GC-FID), adhering to ICH Q3C limits.
- Sterility Testing : For injectable formulations, validate membrane filtration or direct inoculation methods per USP <71> .
Q. Advanced: What statistical approaches address inter-individual variability in this compound clinical trials?
Methodological Answer:
- Stratified Randomization : Group participants by covariates (e.g., opioid tolerance, BMI) to reduce bias .
- Mixed-Effects Models : Analyze repeated measures (e.g., craving scores) while accounting for random subject effects.
- Bayesian Adaptive Designs : Adjust sample size dynamically based on interim efficacy data to improve power .
Q. Basic: How is this compound distinguished from its isomers in structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolve the 10α-hydroxyl configuration via single-crystal diffraction.
- NMR Spectroscopy : Compare chemical shifts of H-10 and H-9 protons; α-configuration shows distinct coupling constants (J = 8–10 Hz) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
Q. Advanced: How do researchers evaluate this compound’s impact on opioid-induced hyperalgesia (OIH)?
Methodological Answer:
- Behavioral Models : Measure mechanical allodynia (von Frey filaments) in morphine-tolerant rats pre- and post-treatment.
- Neurochemical Assays : Quantify spinal cord glutamate and substance P levels via ELISA to assess OIH pathways.
- Microdialysis : Monitor extracellular dopamine in the nucleus accumbens to evaluate reward circuitry modulation .
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15-,17+,18-,19-,20+/m0/s1 |
InChI Key |
SPLLFLBLAXVPPQ-AXDKOMKPSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2[C@H](C6=C4C(=C(C=C6)O)O5)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.